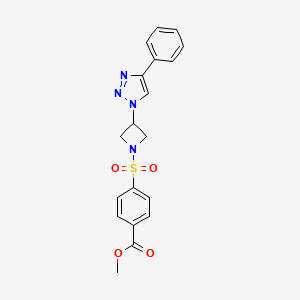

methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate

Descripción

Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a sulfonamide-functionalized azetidine ring (a four-membered nitrogen-containing heterocycle) and a 4-phenyl-1,2,3-triazole moiety. The triazole group is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

Propiedades

IUPAC Name |

methyl 4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-27-19(24)15-7-9-17(10-8-15)28(25,26)22-11-16(12-22)23-13-18(20-21-23)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYICNRWSHZYNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The azetidine ring can be introduced through subsequent reactions involving appropriate precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for efficiency and yield. Continuous flow chemistry might be employed to enhance the production process, allowing for better control over reaction parameters and improved safety.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds featuring the triazole moiety exhibit significant antimicrobial properties. Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate has been studied for its effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties

The compound's structural components have shown potential in anticancer research. Triazole-containing compounds are known to interact with biological targets involved in cancer progression. A notable study explored the synthesis of similar triazole derivatives and their cytotoxic effects on cancer cell lines, indicating that modifications to the triazole ring can enhance potency against specific cancer types .

Enzyme Inhibition

Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate has also been evaluated for its potential as an enzyme inhibitor. Specifically, it targets enzymes involved in inflammatory pathways and cancer metabolism. Research suggests that by inhibiting these enzymes, such compounds can reduce inflammation and tumor growth .

Pesticidal Activity

The sulfonamide group in the compound enhances its potential as a pesticide. Studies have shown that similar compounds can act as effective fungicides and herbicides. Research into the structure–activity relationship (SAR) of triazole derivatives has revealed that they can inhibit fungal pathogens in crops, thereby improving agricultural yields .

Plant Growth Regulation

There is ongoing research into the use of methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate as a plant growth regulator. The compound's ability to modulate hormonal pathways could lead to enhanced growth and resistance to environmental stresses in plants .

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for developing smart materials with enhanced properties such as thermal stability and mechanical strength. Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate can be utilized as a monomer or additive in polymer synthesis to create materials with specific functionalities .

Nanotechnology

Recent advancements have seen the application of this compound in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The unique properties of triazole derivatives allow for targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Reduces inflammation and tumor growth | |

| Agricultural Science | Pesticidal Activity | Inhibits fungal pathogens |

| Plant Growth Regulation | Enhances growth and stress resistance | |

| Materials Science | Polymer Chemistry | Improves thermal stability and mechanical strength |

| Nanotechnology | Targeted drug delivery systems |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazole ring, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system and the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Moieties

- Methyl 4-((4-Cyano-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)methyl)benzoate (): This analogue replaces the azetidine-sulfonyl group with a pyrazole-methyl linker. The absence of the sulfonyl group reduces polarity, while the pyrazole ring introduces additional hydrogen-bonding sites. Synthesized via CuAAC (62% yield), it highlights the versatility of click chemistry for triazole incorporation.

- 4-[(Phenylmethoxy)methyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole (3f) (): A triazole derivative functionalized with ether and benzyl groups.

Benzoate Esters with Heterocyclic Substituents

- Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Features a pyridazine ring connected via a phenethylamino group.

Metsulfuron-Methyl ():

A sulfonylurea herbicide with a triazine-sulfonylbenzoate structure. While sharing a sulfonyl group, the triazine ring (vs. triazole-azetidine) confers herbicidal activity via acetolactate synthase inhibition, illustrating how heterocycle choice dictates application.

Role of Sulfonyl and Azetidine Groups

- Sulfonyl Group : Present in both the main compound and sulfonylurea herbicides (), this group enhances hydrogen-bonding capacity and enzyme interaction. However, in the main compound, its linkage to azetidine may target different biological pathways.

Physicochemical Comparisons

Actividad Biológica

Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C19H20N4O3S

- Molecular Weight : 372.45 g/mol

- SMILES Notation :

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N2C(=N)N=C(N2C)C3=CC=CC=C3

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi. In vitro assays demonstrated that methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

The biological activity of methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group in the compound is known to inhibit various enzymes, which may contribute to its antibacterial and anticancer effects.

- Cell Cycle Modulation : By interfering with the normal progression of the cell cycle, this compound can effectively halt the proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.